![molecular formula C19H17ClN2OS B2433915 2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896613-97-1](/img/structure/B2433915.png)
2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Anticancer Activity
A series of compounds similar to the queried chemical structure have been designed and synthesized, demonstrating significant anticancer activity against multiple cancer cell lines. For example, compounds with moderate to excellent anticancer activity were identified, with some derivatives showing higher activity than the reference drug etoposide against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021). This highlights the potential of such compounds in developing new anticancer therapies.
Antimicrobial Properties
The synthesis of new derivatives with structures similar to the query has also shown promising antimicrobial activity. A study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives revealed potent antimicrobial effects against various bacterial and fungal strains, outperforming some reference drugs (Bikobo et al., 2017). This suggests the potential of such compounds in treating infections and combating drug-resistant pathogens.
Supramolecular Gelators
The role of methyl functionality and S⋯O interaction in gelation behavior was explored in a study on N-(thiazol-2-yl)benzamide derivatives. Certain amides displayed stable gelation towards ethanol/water and methanol/water mixtures, underpinned by π-π interaction, cyclic N–H⋯N, and S⋯O interactions, which could be utilized in material science applications (Yadav & Ballabh, 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds with similar chemical structures provide foundational knowledge for further application-based research. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization of thioamide with 2-chloroacetoacetate offers insights into novel compound formation and potential applications in medicinal chemistry (Tang Li-jua, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function and leading to therapeutic effects .
Mode of Action
It’s known that benzamide derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The specific interaction depends on the structure of the compound and the nature of its target.
Biochemical Pathways
For example, they may affect signal transduction pathways, metabolic pathways, or gene expression pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
For example, it could lead to changes in cell signaling, gene expression, or metabolic activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can affect the stability and activity of a compound .
properties
IUPAC Name |
2-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKWTVRAGWTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide |
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